molecular formula C10H15ClN2O2S B3308212 Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate CAS No. 937598-40-8

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B3308212
CAS No.: 937598-40-8
M. Wt: 262.76 g/mol
InChI Key: JDUOUTRTOPCFAN-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate is a thiazole-based compound with a chloromethyl group at position 4 and a propylamino substituent at position 2. The ethyl ester at position 5 enhances solubility in organic solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOUTRTOPCFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184315
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-40-8
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Amination: The propylamino group is introduced through a nucleophilic substitution reaction, where a propylamine reacts with the chloromethylated thiazole.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The thiazole ring can also interact with enzyme active sites, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Amino Group)

The propylamino group in the target compound can be compared to other alkyl and substituted alkylamino derivatives:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Propylamino C₁₀H₁₅ClN₂O₂S 274.76 g/mol Primary amine; moderate steric bulk, hydrophobic interactions
Ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino... 3-Methoxypropylamino C₁₁H₁₇ClN₂O₃S 292.78 g/mol Methoxy group increases polarity and hydrogen-bonding potential
Ethyl 2-(butylamino)-4-(chloromethyl)... (CAS 937598-26-0) Butylamino C₁₁H₁₇ClN₂O₂S 276.78 g/mol Longer alkyl chain enhances lipophilicity
Ethyl 2-(cyclopropylamino)-4-methyl... hydrochloride Cyclopropylamino C₁₀H₁₅ClN₂O₂S (free base) 274.76 g/mol Cyclopropane ring introduces steric strain; hydrochloride salt improves crystallinity
Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]... 2-Methoxyethylamino C₁₀H₁₅ClN₂O₃S 278.75 g/mol Ether oxygen enhances solubility in polar solvents

Key Observations :

  • Polarity : Methoxy-containing derivatives (e.g., 3-methoxypropyl, 2-methoxyethyl) exhibit higher polarity due to oxygen atoms, improving aqueous solubility.
  • Lipophilicity: Butylamino and propylamino groups increase lipophilicity, favoring membrane permeability in biological systems.

Substituent Variations at Position 4

The chloromethyl group at position 4 is critical for reactivity. Comparisons include:

Compound Name Position 4 Substituent Key Features
Target Compound Chloromethyl Reactive toward nucleophilic substitution (e.g., SN2 reactions)
Ethyl 2-(cyclopropylamino)-4-methyl... Methyl Less reactive; methyl group stabilizes the thiazole ring electronically
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)... 4-Chlorophenoxymethyl Bulky aromatic substituent; may confer π-π stacking in crystal structures

Key Observations :

  • Reactivity : Chloromethyl derivatives are versatile intermediates for synthesizing thiazole-based drugs or polymers.
  • Bulkiness: Aromatic substituents (e.g., 4-chlorophenoxy) reduce solubility but enhance structural stability in solid states .

Physicochemical Properties

  • Solubility: Methoxy-substituted analogs (e.g., 3-methoxypropylamino) show improved solubility in polar solvents like ethanol or DMSO compared to purely alkyl-substituted derivatives .
  • Melting Points: Cyclopropylamino derivatives (e.g., CAS 2091043-80-8) often exhibit higher melting points due to crystalline salt forms (e.g., hydrochloride) .

Biological Activity

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring, a chloromethyl group, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H15ClN2O2S
  • Molecular Weight : 262.75 g/mol
  • CAS Number : 937598-40-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that may alter their function. The thiazole ring can inhibit enzyme activity by interacting with active sites, which contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus6.25Effective against Gram-positive
Escherichia coli12.5Effective against Gram-negative
Aspergillus fumigatus12.5Fungal activity
Candida albicans6.25Fungal activity

These findings indicate that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting tubulin polymerization and disrupting cell cycle progression.

  • Cell Lines Tested : T47D (breast cancer), HeLa (cervical cancer)
  • EC50 Values :
    • T47D: 0.008 µM
    • HeLa: 0.004 µM

These results suggest that this compound may serve as a potent anticancer agent due to its ability to target critical cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Karegoudar et al. evaluated the efficacy of various thiazole derivatives, including this compound, against multiple pathogens. The results indicated that the compound exhibited superior activity compared to traditional antibiotics.
  • Anticancer Mechanism Investigation :
    In research published in the journal Pharmacology, the mechanism by which this compound induces apoptosis was explored. It was found that the compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate

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